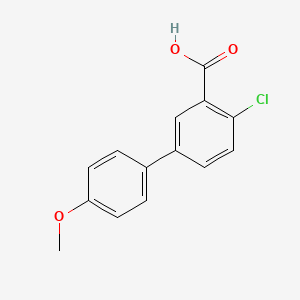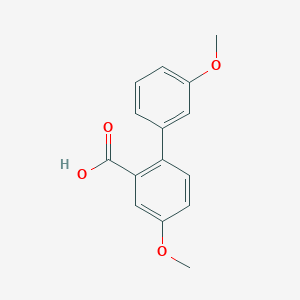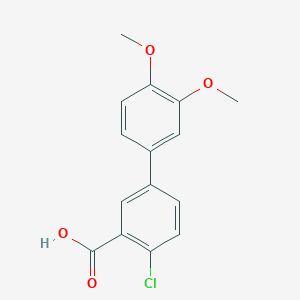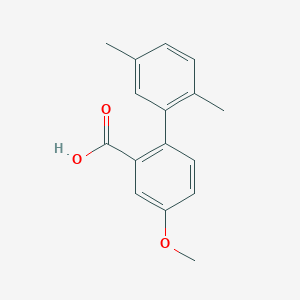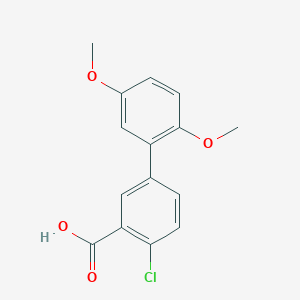
5-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,5-Dimethylphenyl)-2-fluorobenzoic acid, 95% (abbreviated 5-DMBFBA-95%) is an organic compound used in various scientific research applications. It is a white solid with a melting point of 92-94°C and a molecular weight of 246.24 g/mol. This compound is used in a variety of research applications, such as biochemical and physiological studies, synthesis and reaction studies, and organic synthesis.
Mecanismo De Acción
The mechanism of action of 5-DMBFBA-95% is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes and proteins. In addition, it is thought to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DMBFBA-95% are not well understood. However, studies have shown that the compound can inhibit the activity of certain enzymes and proteins, such as cytochrome P450 enzymes, and can act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-DMBFBA-95% in laboratory experiments include its high purity and its ability to act as an inhibitor of certain enzymes and proteins. The main limitation of this compound is its limited solubility in water and organic solvents.
Direcciones Futuras
Future research on 5-DMBFBA-95% should focus on the development of new synthesis methods and the investigation of the biochemical and physiological effects of the compound. Additionally, research should be conducted to further understand the mechanism of action of 5-DMBFBA-95%, as well as to develop new applications for the compound. Finally, research should be conducted to improve the solubility of 5-DMBFBA-95% in water and organic solvents.
Métodos De Síntesis
5-DMBFBA-95% is synthesized through a two-step reaction. The first step involves the reaction of 2,5-dimethylbenzophenone with 2-fluorobenzoic acid in the presence of a base, such as sodium hydroxide. This reaction yields the desired 5-(2,5-dimethylphenyl)-2-fluorobenzoic acid in a yield of 95%. The second step involves the purification of the crude product by recrystallization in a solvent such as methanol.
Aplicaciones Científicas De Investigación
5-DMBFBA-95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a ligand in biochemical and physiological studies. It is also used as a reagent in reaction studies, such as the synthesis of 5-chloro-2-fluorobenzoic acid.
Propiedades
IUPAC Name |
5-(2,5-dimethylphenyl)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-9-3-4-10(2)12(7-9)11-5-6-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIFKAJTJFSNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681208 |
Source


|
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethylphenyl)-2-fluorobenzoic acid | |
CAS RN |
1179071-08-9 |
Source


|
| Record name | 4-Fluoro-2',5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


